molecular formula C12H24N2O3 B6605110 tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2792161-77-2

tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6605110
CAS No.: 2792161-77-2
M. Wt: 244.33 g/mol
InChI Key: KJYWFULJVQUSDY-SECBINFHSA-N
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Description

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and a dimethyl-substituted oxazolidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl side chain may yield oxo derivatives, while reduction of the oxazolidine ring can produce various reduced forms of the compound.

Scientific Research Applications

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can interact with enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interactions with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Tert-butyl (4R)-4-(2-methoxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Tert-butyl (4R)-4-(2-ethoxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Uniqueness

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the aminoethyl side chain, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the tert-butyl group and the oxazolidine ring also contributes to its unique chemical properties and applications.

Properties

IUPAC Name

tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWFULJVQUSDY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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